Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are characterized by their unique bicyclic structure, which comprises an imidazole ring fused to an isoquinoline framework. The compound is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed chemical information and synthesis methods. Its molecular formula is , with a molecular weight of approximately 254.29 g/mol. The InChI representation for this compound is as follows: InChI=1S/C15H14N2O2/c1-3-19-15(18)13-10(2)16-14-12-7-5-4-6-11(12)8-9-17(13)14/h4-9H,3H2,1-2H3
.
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is classified under organoheterocyclic compounds, specifically within the category of isoquinolines and their derivatives. These compounds are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate typically involves several synthetic routes. A common method includes the intramolecular cyclization of ethyl 1-(2-isocyanophenyl)-1H-imidazole-2-carboxylate. This reaction is often catalyzed by iridium and can be induced by visible light to promote cyclization .
Another effective strategy reported involves a Cp*Rh III-catalyzed [4+2] annulation process. This method utilizes 2-arylimidazoles and α-diazoketoesters, allowing for controlled structural diversity at the 5 or 6 positions of the isoquinoline structure . The reaction conditions can be optimized to enhance yield and efficiency, incorporating green chemistry principles such as solvent-free conditions.
The synthesis process may also include the use of continuous flow reactors for industrial applications, which can significantly improve the scalability and environmental sustainability of production methods .
The molecular structure of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate features a fused bicyclic system comprising an imidazole ring and an isoquinoline moiety. The ethyl ester group at the 3-position contributes to its chemical reactivity and solubility properties.
Key structural data includes:
XRXLEOALDVGTNO-UHFFFAOYSA-N
.Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate can participate in various chemical reactions due to its functional groups. Common reactions include nucleophilic substitutions and cyclization processes that leverage its heterocyclic structure.
For instance, the compound can undergo reactions involving electrophilic aromatic substitution due to the presence of electron-rich aromatic systems in its structure. Additionally, it may serve as a precursor in synthesizing more complex bioactive compounds through further functionalization .
The mechanism of action for ethyl imidazo[2,1-a]isoquinoline-2-carboxylate in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may lead to alterations in cellular signaling pathways or inhibition of specific biological processes.
Research indicates that compounds within this class exhibit potential anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . Further studies are required to clarify the precise mechanisms at play.
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate typically appears as a solid with varying melting points depending on purity and crystallization conditions. The compound's solubility profile suggests it is soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical properties include:
Spectroscopic data such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into its functional groups and molecular environment .
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate has significant potential applications in medicinal chemistry due to its diverse biological activities. It is being investigated for:
Research continues into optimizing its synthesis and exploring its pharmacological profiles further .
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6
CAS No.: